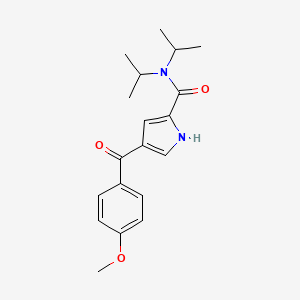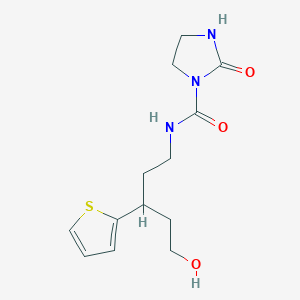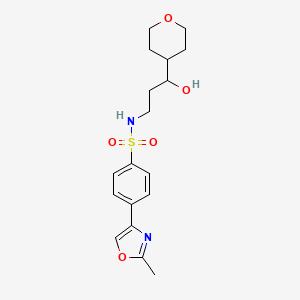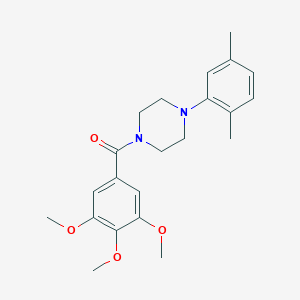
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a compound that has been studied for its potential antimicrobial activity . It is synthesized by coupling aromatic acid chlorides with Piperzain-yl(3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base .
Synthesis Analysis
The synthesis of this compound involves the coupling of aromatic acid chlorides with Piperzain-yl(3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . The structures of the synthesized compounds have been characterized by elemental analysis and spectral studies .Applications De Recherche Scientifique
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives have been extensively studied for their therapeutic uses across various medical conditions. These compounds exhibit a wide range of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. The slight modifications in the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. For instance, the exploration of piperazine-based molecules in drug discovery has demonstrated their versatility in addressing diseases, suggesting their potential as a flexible building block for drug-like elements. This adaptability is due to the modifications of substituents present on the piperazine ring, which can have a significant impact on the pharmacokinetic and pharmacodynamics factors of the resulting molecules, indicating the breadth of potential applications for piperazine derivatives in therapeutic investigations (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogs have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role in the development of new anti-TB molecules, providing a foundation for medicinal chemists to design safer, selective, and cost-effective anti-mycobacterial agents. The structure-activity relationship (SAR) analysis of potent piperazine-based anti-TB molecules offers insights into designing novel therapeutic agents to combat tuberculosis effectively (Girase et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them. The structure-activity relationships suggest that the phenylpiperazine region of the compound is an important center where α receptors combine with the drug’s basic center . These compounds have α receptor blocking activity in varying degrees .
Biochemical Pathways
The α1-ars, which are the compound’s primary targets, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that the compound may influence the biochemical pathways related to these conditions.
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds with similar structures . These compounds exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-adrenergic receptor antagonists .
Result of Action
Given its interaction with α1-ars, it can be hypothesized that the compound may have effects on the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It may also have potential therapeutic effects on neurodegenerative and psychiatric conditions .
Propriétés
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-15-6-7-16(2)18(12-15)23-8-10-24(11-9-23)22(25)17-13-19(26-3)21(28-5)20(14-17)27-4/h6-7,12-14H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTAEYQWRLVXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



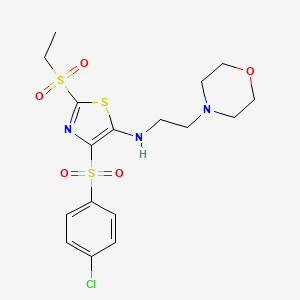
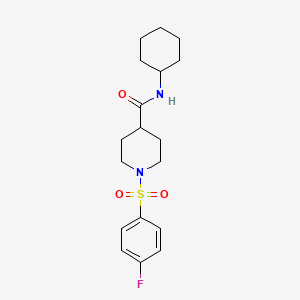
![N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2464076.png)
![methyl 2-[N-(cyanomethyl)-1-[5-(5-methylfuran-2-yl)thiophen-2-yl]formamido]acetate](/img/structure/B2464077.png)
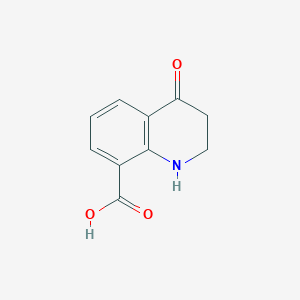
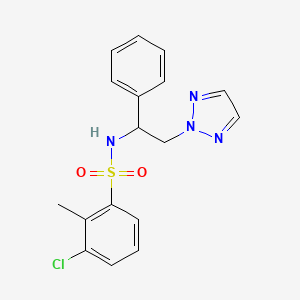
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)
